5-Chloroquinazoline-4-acetic Acid
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Overview
Description
5-Chloroquinazoline-4-acetic Acid is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 5-position and an acetic acid moiety at the 4-position of the quinazoline ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinazoline-4-acetic Acid typically involves the following steps:
Amidation and Cyclization: The most common approach involves the amidation of 2-aminobenzoic acid derivatives with appropriate acid chlorides to generate substituted anthranilates. These intermediates undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazin-4-ones.
Microwave-Assisted Synthesis: Microwave irradiation has been employed as an effective and green method for the synthesis of quinazoline derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale amidation and cyclization processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloroquinazoline-4-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in acidic or alkaline media to form different quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in alkaline medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3,4-Dihydro-4-oxo quinazoline derivatives.
Substitution: Polysubstituted quinazoline derivatives with various functional groups.
Scientific Research Applications
5-Chloroquinazoline-4-acetic Acid has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 5-Chloroquinazoline-4-acetic Acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: A core scaffold for many biologically active compounds.
4-Chloroquinazoline: A precursor for various substituted quinazoline derivatives.
Uniqueness
5-Chloroquinazoline-4-acetic Acid is unique due to the presence of both a chlorine atom and an acetic acid moiety, which enhances its reactivity and biological activity compared to other quinazoline derivatives.
Properties
Molecular Formula |
C10H7ClN2O2 |
---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
2-(5-chloroquinazolin-4-yl)acetic acid |
InChI |
InChI=1S/C10H7ClN2O2/c11-6-2-1-3-7-10(6)8(4-9(14)15)13-5-12-7/h1-3,5H,4H2,(H,14,15) |
InChI Key |
ZPHIYBXRYMCLSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NC=N2)CC(=O)O |
Origin of Product |
United States |
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